PEG4 Spacer Length Balances Solubility and Conformational Integrity
Fmoc-Lys(biotin-PEG4)-OH incorporates a PEG4 spacer of 19.1 atoms and 16 Å length . This contrasts with the non-PEGylated Fmoc-Lys(biotin)-OH (0 atoms, minimal reach) and the longer Fmoc-Lys(biotin-PEG12)-OH (40 atoms, 47.5 Å) [1]. The PEG4 length provides sufficient reach for biotin to engage streptavidin without introducing excessive chain entropy that could destabilize peptide secondary structure .
| Evidence Dimension | Spacer Length |
|---|---|
| Target Compound Data | 19.1 atoms, 16 Å |
| Comparator Or Baseline | Fmoc-Lys(biotin)-OH: 0 atoms (no PEG); Fmoc-Lys(biotin-PEG12)-OH: 40 atoms, 47.5 Å |
| Quantified Difference | PEG4: 19.1 atoms; PEG12: 40 atoms; No PEG: 0 atoms |
| Conditions | Physicochemical characterization |
Why This Matters
The PEG4 spacer provides an optimal balance of solubility enhancement and minimal structural perturbation, which is critical for preserving peptide bioactivity.
- [1] Sigma-Aldrich. Fmoc-N-Lys-(dPEG®12-biotin)-OH-(acid) >95% (HPLC). View Source
